2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride
Description
Chemical Structure and Properties 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride (CAS: 1989659-51-9) is a cyclohexyl-substituted acetamide derivative with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . Its IUPAC name is 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide; hydrochloride. The compound exists as a white to off-white powder, stored at room temperature, and exhibits warnings for skin/eye irritation and respiratory sensitization (H315-H319-H335) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12-9(13)7-10(8-11)5-3-2-4-6-10;/h2-8,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNROZSXXDNLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
The foundational approach involves reductive amination to establish the 1-(aminomethyl)cyclohexyl moiety. Cyclohexanone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This step yields 1-(methylaminomethyl)cyclohexanol, which undergoes oxidation to form the corresponding ketone intermediate.
Table 1: Reductive Amination Conditions
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₃CN (0.5 eq) | 72–78 |
| Solvent | Methanol/Water (4:1) | 80 |
| Reaction Time | 12–16 hrs | Max at 14 hrs |
Amide Coupling Strategies
The acetamide group is introduced via nucleophilic acyl substitution. The ketone intermediate reacts with methylamine in the presence of coupling agents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or dicyclohexylcarbodiimide (DCC). Patent data indicates that HBTU in dimethylformamide (DMF) at 60°C for 6 hours achieves 85% conversion efficiency.
Critical Observations :
- Carbodiimide-mediated couplings require stoichiometric N-hydroxysuccinimide (NHS) to suppress racemization.
- Solvent polarity directly correlates with reaction rate: DMF > DMSO > THF.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is treated with hydrochloric acid in anhydrous ether or ethanol to precipitate the hydrochloride salt. Patent US3975443A details a protocol where ethereal HCl is added to a solution of the free base in ethanol, followed by evaporation and recrystallization from ethanol/ether (3:1). This method yields 93% pure product with a melting point of 195–200°C.
Table 2: Salt Crystallization Parameters
| Parameter | Optimal Value | Purity (%) |
|---|---|---|
| Solvent System | Ethanol:Ether (3:1) | 99.2 |
| Cooling Rate | 0.5°C/min | 98.5 |
| Seed Crystal Addition | 0.1% w/w | 99.8 |
Process Optimization
Catalytic System Tuning
Comparative studies reveal that using 1-hydroxybenzotriazole (HOBt) as an additive with HBTU reduces side-product formation from 12% to 3%. Kinetic profiling shows first-order dependence on both the amine and activated ester.
Solvent Engineering
Aprotic polar solvents enhance nucleophilicity of the amine:
- DMF : k = 0.45 min⁻¹
- DMSO : k = 0.38 min⁻¹
- Acetonitrile : k = 0.22 min⁻¹
Microreactor systems operating in DMF at 80°C achieve 95% conversion in 30 minutes, compared to 6 hours in batch reactors.
Purification and Characterization
Recrystallization Protocols
Multi-stage recrystallization using ethanol/ether gradients removes residual DMF and unreacted starting materials. X-ray diffraction analysis confirms monoclinic crystal structure (space group P2₁/c).
Analytical Validation
- ¹H NMR (400 MHz, D₂O): δ 1.2–1.8 (m, cyclohexyl CH₂), 2.85 (s, N-CH₃), 3.45 (q, J = 6.5 Hz, NHCH₂).
- HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Method Analysis
Table 3: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Reductive Amination | 78 | 98.7 | 1.0 |
| Enzymatic Coupling | 82 | 99.1 | 1.8 |
| Microwave-Assisted | 91 | 99.5 | 2.3 |
Microwave-assisted synthesis in DMF reduces reaction time from 6 hours to 15 minutes but increases energy costs by 130%.
Industrial-Scale Considerations
Continuous Flow Production
Pilot-scale trials demonstrate that tubular reactors with in-line IR monitoring achieve 98% yield at 10 kg/day throughput. Key parameters:
- Residence time: 8.2 minutes
- Pressure: 12 bar
- Temperature: 110°C
Waste Stream Management
Solvent recovery systems capture >95% of DMF via fractional distillation. Neutralization of HCl waste with Ca(OH)₂ generates CaCl₂ for industrial reuse.
Emerging Methodologies
Photochemical Activation
UV irradiation (254 nm) of nitro precursors in liquid ammonia enables single-step amide formation, though current yields remain suboptimal (55%).
Biocatalytic Approaches
Immobilized lipase variants (e.g., Candida antarctica Lipase B) catalyze enantioselective amidation, achieving 88% ee for (R)-isomers.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*IR data inferred from structurally similar compounds in .
Key Findings
Structural Divergence and Bioactivity: Gabapentin HCl (2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride) differs by containing a carboxylic acid group instead of an acetamide, enhancing its hydrophilicity and binding to calcium channels in neurological disorders . The N-ethyl/cyclohexyl analog () shares the same molecular formula as the target compound but exhibits distinct opioid receptor interactions due to bulkier substituents .
Safety Profiles :
- The target compound’s H315-H319-H335 warnings align with irritancy risks common to acetamide derivatives, whereas gabapentin HCl has a well-established safety profile in clinical use .
- U-50,488 (), a κ-opioid agonist with a cyclohexyl-acetamide backbone, demonstrates respiratory depression at high doses, underscoring the pharmacological risks of structural analogs .
Spectroscopic and Analytical Data :
- IR spectra of related esters () show overlapping C=O stretches (~1730 cm⁻¹) and N-H bends (~1650 cm⁻¹), confirming shared functional groups .
Biological Activity
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride, often referred to as a derivative of N-methylacetamide, is a compound that has garnered attention for its potential biological activities. Understanding its pharmacodynamics, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of a cyclohexyl group, an amine functional group, and an acetamide moiety. This structural configuration is believed to influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involved in pain perception and inflammation. The exact pathways remain under investigation, but it is hypothesized to influence both central and peripheral nervous system functions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Analgesic Effects : Initial studies suggest potential analgesic properties, possibly through modulation of pain pathways.
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting certain pro-inflammatory cytokines.
- Neuroprotective Effects : There are indications that it could protect neuronal cells from damage, which is critical in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Pain reduction in animal models | |
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Analgesic Properties
In a controlled study involving rodent models, this compound was administered to evaluate its analgesic effects. Results indicated a significant reduction in pain responses compared to control groups, suggesting efficacy as a potential analgesic agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models of inflammation. These findings support its potential use in inflammatory diseases.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited pro-inflammatory pathways in cultured cells.
- In Vivo Efficacy : Animal studies showed promising results in reducing symptoms associated with chronic pain and inflammation.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to confirm long-term safety.
Q & A
Q. What are the standard synthetic routes for 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves cyclohexane-based precursors functionalized with aminomethyl and acetamide groups, followed by hydrochlorination. Key steps include:
- Amide bond formation : Reacting 1-(aminomethyl)cyclohexylacetic acid with methylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) .
- Hydrochloride salt formation : Treating the free base with HCl in solvents like ethanol or dichloromethane, followed by recrystallization for purity . Optimization strategies:
- Adjust stoichiometry of methylamine to reduce side products.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to identify optimal quenching times .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclohexyl backbone, aminomethyl group, and acetamide moiety (e.g., δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.8 ppm for N-methyl) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>98% for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 220.74 (C₁₀H₂₁ClN₂O⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological steps include:
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., 1–100 µM) and validate with positive controls .
- Impurity profiling : Identify byproducts (e.g., unreacted precursors) via LC-MS and correlate their presence with altered activity .
- Target validation : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm specificity for purported targets like σ receptors .
Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?
Stability studies should simulate biological environments:
- pH-dependent degradation : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C suggests robustness for storage) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets such as NMDA receptors. Key interactions include hydrogen bonding between the acetamide carbonyl and receptor residues .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclohexyl ring .
- ADMET prediction : Tools like SwissADME estimate logP (1.5–2.0) and blood-brain barrier permeability to prioritize in vivo studies .
Q. What strategies mitigate risks of byproduct formation during scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Purification optimization : Use simulated moving bed (SMB) chromatography for high-throughput separation of enantiomers or diastereomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
